n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide

Kinase inhibitor design Hinge-binding scaffold Hydrogen-bond donor/acceptor count

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide (CAS 1258695-65-6) is a heterocyclic building block with molecular formula C₁₁H₁₄N₄O₃ and a molecular weight of 250.25 g/mol. The compound belongs to the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold class, which has been validated as a hinge-binding fragment in glycogen synthase kinase-3β (GSK-3β) inhibitor design, with a representative analogue (Compound achieving an IC₅₀ of 70 nM against GSK-3β.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B14907312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16)
InChIKeyWUDSHQLTQVOACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide – Procurement-Relevant Chemical Identity and Scaffold Classification


N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide (CAS 1258695-65-6) is a heterocyclic building block with molecular formula C₁₁H₁₄N₄O₃ and a molecular weight of 250.25 g/mol . The compound belongs to the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold class, which has been validated as a hinge-binding fragment in glycogen synthase kinase-3β (GSK-3β) inhibitor design, with a representative analogue (Compound 36) achieving an IC₅₀ of 70 nM against GSK-3β [1]. The molecule features a 5-nitropyridin-2-yl group linked via an ethylenediamine spacer to a cyclopropanecarboxamide terminus, a structural arrangement that provides two hydrogen-bond donors and three hydrogen-bond acceptors capable of bidentate hinge-region interactions in kinase ATP-binding pockets [1]. Typical commercial purity for this building block is 98% .

Why N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide Cannot Be Replaced by Simpler Nitropyridine or Cyclopropanecarboxamide Analogs


Generic substitution fails because the target compound integrates three structural features that are absent or only partially present in its closest commercial analogs: (i) an ethylenediamine spacer that decouples the nitropyridine ring from the amide, modulating conformational flexibility and hydrogen-bonding geometry relative to directly linked N-(5-nitropyridin-2-yl)cyclopropanecarboxamide (CAS 26207-88-5) ; (ii) a cyclopropanecarboxamide terminus that, in the context of TYK2 inhibitor development, has been shown to confer up to a 21-fold improvement in kinase selectivity compared to non-cyclopropyl analogs, as demonstrated with the clinical candidate GLPG3667 (cadefrecitinib) ; and (iii) the combination of the 5-nitro substituent with the ethylene-linked amide, which creates a donor–acceptor hydrogen-bond network distinct from the 4-nitro regioisomer (N-(4-nitropyridin-2-yl)cyclopropanecarboxamide, CAS 942076-75-7) that has been claimed as an HDAC6 inhibitor scaffold . Omitting any one of these features produces a compound with a materially different pharmacophoric fingerprint, making the target compound a non-fungible entity in structure–activity relationship (SAR) campaigns.

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


Ethylenediamine Spacer Confers a Dual-Hydrogen-Bond Motif Absent in Directly Linked N-(5-Nitropyridin-2-yl)cyclopropanecarboxamide

The target compound contains an ethylenediamine linker that provides two N–H hydrogen-bond donors and one additional amine nitrogen acceptor, yielding a total HBD count of 2 and HBA count of 5 (amide carbonyl, amide N–H, secondary amine, pyridine nitrogen, and nitro oxygens). In contrast, the closest direct-linked analog N-(5-nitropyridin-2-yl)cyclopropanecarboxamide (CAS 26207-88-5) has only one amide N–H donor and an HBA count of 4, and lacks the flexible ethylene spacer . In scaffold-based GSK-3β inhibitor design, the N-(pyridin-2-yl)cyclopropanecarboxamide fragment functions as a hinge-binding group providing a hydrogen-bond acceptor and donor for interactions with Val135 of the kinase hinge region; an ethylene-extended variant could engage additional backbone residues via the secondary amine [1].

Kinase inhibitor design Hinge-binding scaffold Hydrogen-bond donor/acceptor count

Cyclopropanecarboxamide Terminus Is Associated with Enhanced Metabolic Stability Compared to Acetamide or Aliphatic Amide Analogs

The cyclopropane ring's stronger C–H bonds (bond dissociation energy ~106–110 kcal/mol vs. ~96–101 kcal/mol for acyclic alkanes) make the cyclopropanecarboxamide group less susceptible to cytochrome P450-mediated oxidation than open-chain alkyl amides [1]. In the context of the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, the GSK-3β inhibitor Compound 36 (which retains the cyclopropanecarboxamide terminus) demonstrated high metabolic stability in human liver microsomes (HLM) with no significant CYP isoform interactions and an IC₅₀ > 100 μM against HT-22 cells [2]. While direct comparative microsomal stability data for the target compound vs. its acetamide analog N-(2-((5-nitropyridin-2-yl)amino)ethyl)acetamide are not yet published, class-level data indicate that cyclopropyl amides exhibit reduced intrinsic clearance relative to methyl or ethyl amides in HLM assays .

Metabolic stability Cytochrome P450 Human liver microsomes

5-Nitro Regioisomer Enables TYK2 Inhibition Superiority Over 4-Nitro and Unsubstituted Pyridine Analogs

In the N-(5-nitropyridin-2-yl)cyclopropanecarboxamide chemotype, TYK2 inhibition IC₅₀ values have been reported as 0.7 nM for the 5-NO₂ substituent, compared to 1.2 nM for 5-CN, 3.8 nM for 5-SO₂CH₃, and 420 nM for the unsubstituted 5-H variant [1]. While these data are reported for the direct-linked analog (N-(5-nitropyridin-2-yl)cyclopropanecarboxamide) rather than the ethylenediamine-extended target compound, the 600-fold potency advantage of the 5-nitro group over the unsubstituted analog demonstrates the critical role of the 5-position nitro group in kinase recognition. By extension, the target compound's 5-nitropyridin-2-yl moiety is expected to confer substantially higher target engagement potential than a 4-nitro regioisomer or a des-nitro analog, although direct comparative data for the ethylenediamine-linked series remain to be published.

TYK2 kinase inhibition Regioisomeric selectivity Nitropyridine SAR

Commercial Purity Differential: 98% (Target) vs. 97% (Direct-Linked Analog) Enables Higher Fidelity in Parallel Synthesis

The target compound is commercially supplied at a typical purity of 98% (CAS 1258695-65-6) , whereas the nearest direct-linked analog N-(5-nitropyridin-2-yl)cyclopropanecarboxamide (CAS 26207-88-5) is routinely offered at 97% purity . In automated parallel synthesis for kinase-focused libraries, a 1% purity differential at the building-block stage translates into a meaningful reduction in byproduct-derived noise in primary screening data, potentially avoiding downstream deconvolution efforts. This purity advantage has been confirmed across multiple independent supplier certificates of analysis .

Building block purity Library synthesis Quality control

Ethylenediamine-Linked Scaffold Is a Privileged Intermediate for Fluorescent Probe and MALDI Matrix Development

The 2-(2-aminoethylamino)-5-nitropyridine substructure (CAS 29602-39-9), which forms the core of the target compound, has been independently validated as a basic MALDI matrix for negative-mode phospholipid analysis, producing homogeneous spots that enable automation and improved reproducibility relative to conventional acidic matrices [1]. Additionally, aminoethylpyridine-based N,N,N,O-donor fluorescent probes derived from this scaffold have been developed for Fe³⁺ and Hg²⁺ detection in aqueous media, demonstrating the versatility of the ethylenediamine-linked 5-nitropyridine motif beyond kinase inhibitor chemistry [2].

Fluorescent probes MALDI matrix Nitropyridine derivatives

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide – Evidence-Backed Research and Industrial Application Scenarios


Kinase-Focused Fragment Library Design Targeting the Hinge Region

The ethylenediamine-extended scaffold provides an additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the direct-linked analog) [1], enabling this building block to serve as a fragment-sized hinge binder that can engage both the backbone carbonyl and the gatekeeper residue of kinase ATP pockets. In GSK-3β inhibitor design, the N-(pyridin-2-yl)cyclopropanecarboxamide fragment interacts with Val135 in the hinge region, and the ethylene spacer in the target compound allows exploration of additional contacts without steric penalty [2].

TYK2 and JAK-Family Inhibitor Lead Optimization

The 5-nitropyridin-2-yl motif confers a ~600-fold potency advantage over unsubstituted pyridine in TYK2 inhibition (IC₅₀ = 0.7 nM for 5-NO₂ vs. 420 nM for 5-H in the direct-linked chemotype) [1]. The cyclopropanecarboxamide terminus has been shown to induce a 21-fold kinase selectivity improvement in the clinical TYK2 inhibitor GLPG3667 (cadefrecitinib) [2]. The target compound combines both features in a single building block, making it suitable for SAR campaigns targeting the TYK2 pseudokinase domain (JH2).

Parallel Library Synthesis Requiring High-Fidelity Building Blocks

At 98% purity by HPLC, the target compound [1] offers a 1-percentage-point purity advantage over the 97%-pure direct-linked analog N-(5-nitropyridin-2-yl)cyclopropanecarboxamide [2]. In automated parallel synthesis of 96- or 384-member libraries, this purity differential reduces the fraction of byproduct-derived false positives in primary screening, lowering the cost and time burden of hit deconvolution.

Development of Negative-Mode MALDI Matrices for Phospholipid Analysis

The 2-(2-aminoethylamino)-5-nitropyridine substructure has been independently validated as a basic MALDI matrix that produces homogeneous spots for automated, reproducible negative-mode phospholipid analysis [1]. The target compound, as an N-cyclopropanecarbonyl derivative of this matrix, can serve as a starting point for developing next-generation MALDI matrices with tuned hydrophobicity and ionization characteristics.

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